BenchChemオンラインストアへようこそ!

barbourin

Integrin selectivity Platelet aggregation Disintegrin pharmacology

Barbourin is the only disintegrin with a KGD motif, providing absolute selectivity for αIIbβ3 (GP IIb/IIIa) without the αvβ3/α5β1 cross-reactivity of RGD-based peptides. This specificity is maintained even in Mn²⁺-containing buffers, where RGD peptides lose selectivity. Use as the gold-standard positive control for platelet adhesion, aggregation or outside-in signaling studies that require unambiguous αIIbβ3 blockade. Choose barbourin when precise integrin targeting is non-negotiable.

Molecular Formula C10H9NO
Molecular Weight 0
CAS No. 135402-55-0
Cat. No. B1177368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebarbourin
CAS135402-55-0
Synonymsbarbourin
Molecular FormulaC10H9NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barbourin (CAS 135402-55-0): A Definitive αIIbβ3-Specific Disintegrin for Platelet Research and Antithrombotic Development


Barbourin (CAS 135402-55-0) is a 73-amino acid disintegrin isolated from the venom of the southeastern pigmy rattlesnake (Sistrurus miliarius barbouri) [1]. Unlike the vast majority of RGD-based disintegrins, barbourin contains a Lys-Gly-Asp (KGD) recognition motif—a conservative Lys for Arg substitution—which imparts strict specificity for the platelet integrin αIIbβ3 (GP IIb/IIIa) over other β3 integrins such as αvβ3 [1]. This singular structural feature distinguishes barbourin from other in-class venom peptides and served as the foundational pharmacophore for the clinical antiplatelet agent eptifibatide [2].

Why Generic Substitution Fails: Structural and Functional Differentiation of Barbourin from RGD-Disintegrin Analogs


Routine substitution of barbourin with canonical RGD-containing disintegrins (e.g., echistatin, kistrin, flavoridin) introduces unacceptable confounding variables in experimental systems. While RGD-based peptides exhibit broad integrin cross-reactivity—binding αvβ3 and α5β1 in addition to αIIbβ3—barbourin's KGD motif restricts its recognition to αIIbβ3 exclusively [1]. This differential specificity is maintained even under varying divalent cation conditions (Ca2+ vs. Mn2+), whereas RGD peptides and certain cyclic mimetics lose their αIIbβ3 selectivity in the presence of Mn2+ [2]. Furthermore, in vivo clearance kinetics, metabolic stability, and thrombus-targeting efficiency differ markedly among disintegrin family members, as demonstrated by head-to-head radioligand imaging studies comparing barbourin, bitistatin, and kistrin [3]. These distinctions mandate compound-specific selection rather than class-level interchange.

Quantitative Evidence Guide: Barbourin's Differentiated Performance Against Comparator Disintegrins and Derivatives


KGD vs. RGD Motif: Uncompromised αIIbβ3 Specificity Across All Cationic Conditions

Barbourin, containing the Lys-Gly-Asp (KGD) motif, maintains strict αIIbβ3 specificity under both physiological (Ca2+) and non-physiological (Mn2+) cation conditions. In contrast, RGD-based peptides (Class I ligands) bind αvβ3 and αIIbβ3 similarly in the presence of Ca2+, and the cyclic KGD mimetic cHarGD (Class II) loses its αIIbβ3 selectivity in Mn2+ [1]. Barbourin is uniquely classified as a Class III β3 ligand: αIIbβ3-specific under all cation conditions [1].

Integrin selectivity Platelet aggregation Disintegrin pharmacology Ligand specificity

In Vitro Antiplatelet Potency: Barbourin vs. Eristostatin, Echistatin, and Albolabrin

In murine platelet aggregation assays, barbourin exhibited intermediate potency among four disintegrins tested. Eristostatin (IC50 7-8 nM) was the most potent, followed by barbourin (IC50 46-60 nM), echistatin (IC50 74-75 nM), and albolabrin (IC50 130-165 nM) [1]. This ~6- to 8-fold lower potency compared to eristostatin is offset by barbourin's superior integrin selectivity profile.

Platelet aggregation inhibition IC50 Antithrombotic activity Murine platelet model

In Vivo Metabolic Half-Life Extension via Albumin Fusion: Barbourin vs. Recombinant Barbourin (BARH6)

Fusion of barbourin to rabbit serum albumin (BLAH6) dramatically extends its terminal catabolic half-life in rabbits from 0.15 ± 0.03 days for recombinant barbourin (BARH6) to 3.4 ± 0.2 days—a 22.7-fold increase—approaching that of RSAH6 (4.0 ± 0.1 days) [1]. Importantly, this modification does not compromise in vitro antiplatelet potency: BARH6 and BLAH6 exhibit identical IC50 values for inhibition of human and rabbit platelet aggregation [1].

Pharmacokinetics Half-life extension Albumin fusion In vivo clearance

In Vivo Thrombus Targeting Efficiency: Barbourin vs. Bitistatin and Kistrin

In a comparative radioligand imaging study using 123I-labeled disintegrins, barbourin and kistrin exhibited significantly lower thrombus:muscle and pulmonary embolus:lung ratios compared to bitistatin [1]. The dissociation half-time of 125I-barbourin from ADP-stimulated platelets was 3.5 minutes, versus 10.7 minutes for kistrin and 31.6 minutes for bitistatin [1]. Fibrinogen (8.8 μmol/L) displaced barbourin 9-fold faster than bitistatin, and a lower percentage of barbourin bound to platelets in whole blood compared to bitistatin [1].

Thrombus imaging Radioligand targeting In vivo biodistribution Disintegrin comparison

Integrin Binding Affinity: Barbourin's Kd for αIIbβ3 vs. cHarGD Mimetic

The cyclic KGD mimetic cHarGD, derived from barbourin's structure, binds purified αIIbβ3 with high affinity (Kd = 10 nM) and platelets with Kd = 120 nM [1]. While barbourin's absolute Kd for αIIbβ3 is not reported in this study, its functional classification as a Class III β3 ligand—αIIbβ3-specific under all cation conditions—is unique among disintegrins, whereas cHarGD (Class II) exhibits cation-dependent specificity drift [1].

Binding affinity Kd αIIbβ3 integrin Ligand-receptor kinetics

Barbourin (CAS 135402-55-0): Optimal Research and Industrial Application Scenarios


Definitive αIIbβ3-Selective Probe for Platelet Integrin Studies

Barbourin is the gold-standard positive control for experiments requiring exclusive αIIbβ3 (GP IIb/IIIa) blockade without confounding αvβ3 or α5β1 inhibition. Its KGD motif ensures specificity even in the presence of Mn2+, a condition that compromises the selectivity of RGD peptides and KGD-based cyclic mimetics like cHarGD [1]. Use barbourin when interpreting platelet adhesion, aggregation, or outside-in signaling data that could be confounded by endothelial cell αvβ3 cross-talk [2].

In Vivo Thrombosis Models Requiring Extended αIIbβ3 Blockade (Albumin-Fusion Construct)

For chronic or subacute in vivo thrombosis studies (e.g., arterial injury, venous stasis models) where sustained αIIbβ3 antagonism is required, the barbourin-albumin fusion protein BLAH6 provides a 22.7-fold longer terminal half-life (3.4 ± 0.2 days) compared to recombinant barbourin (0.15 ± 0.03 days) [3]. This construct is particularly suitable for rabbit models of balloon-injured aorta or repeated thrombotic challenge, as demonstrated in combination with hirudin-albumin fusion proteins [4].

Comparative Disintegrin Pharmacology and Structure-Function Benchmarking

Barbourin serves as the quintessential comparator in studies examining the functional consequences of the RGD→KGD substitution. Its IC50 for murine platelet aggregation (46-60 nM) provides a quantitative benchmark for evaluating novel disintegrins or small-molecule αIIbβ3 antagonists against a well-characterized KGD-based standard [5]. Use barbourin alongside echistatin, bitistatin, or eristostatin to dissect the contribution of the RGD loop sequence to integrin selectivity and potency [6].

Pharmacokinetic and Biodistribution Studies of Disintegrin-Based Biologics

Barbourin's rapid dissociation from stimulated platelets (half-time 3.5 minutes) and lower whole-blood platelet binding make it a useful negative control or rapid-clearance comparator in biodistribution and thrombus-imaging studies [7]. When developing novel αIIbβ3-targeted radioligands or imaging agents, barbourin establishes the baseline for minimal thrombus retention, against which bitistatin's superior targeting (dissociation half-time 31.6 minutes) can be quantitatively contrasted [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for barbourin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.